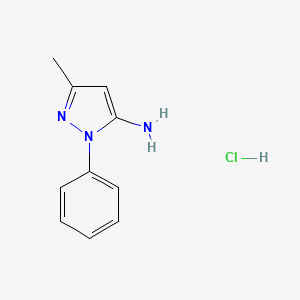

3-methyl-1-phenyl-1H-pyrazol-5-amine hydrochloride

Description

The exact mass of the compound this compound is 209.0719751 g/mol and the complexity rating of the compound is 166. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-methyl-2-phenylpyrazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3.ClH/c1-8-7-10(11)13(12-8)9-5-3-2-4-6-9;/h2-7H,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBIGHWKZQVKTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78119-06-9 | |

| Record name | 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78119-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Historical Development and Strategic Significance of Pyrazole Derivatives in Organic Synthesis and Heterocyclic Chemistry

The study of pyrazole (B372694) chemistry has a rich history spanning over a century, marking it as one of the most extensively investigated groups within the azole family. researchgate.netnih.gov This enduring interest is a direct result of the pyrazole nucleus's ready accessibility, diverse chemical reactivity, and profound impact on medicinal chemistry, agriculture, and materials science. globalresearchonline.netacs.org

The term "pyrazole" was first coined in 1883 by the German chemist Ludwig Knorr, who also developed the first and still widely used method for synthesizing substituted pyrazoles. nih.govmdpi.com The classic Knorr-type reaction involves the cyclocondensation of 1,3-dicarbonyl compounds, such as β-diketones, with hydrazine (B178648) derivatives. mdpi.commdpi.com This straightforward approach provides access to a wide variety of polysubstituted pyrazoles. nih.gov Shortly after Knorr's discovery, the parent compound, pyrazole, was first synthesized in 1889 by Edward Buchner from the decarboxylation of pyrazole-3,4,5-tricarboxylic acid. globalresearchonline.netmdpi.com

The strategic significance of the pyrazole scaffold lies in its structural versatility and its ability to act as a pharmacophore in a multitude of biologically active compounds. nbinno.comnih.gov The pyrazole ring can participate in various intermolecular interactions, including hydrogen bonding and pi-pi stacking, making it an excellent framework for designing molecules that interact effectively with biological targets like enzymes and receptors. nbinno.com This has led to the incorporation of the pyrazole moiety into numerous established drugs across diverse therapeutic categories. nih.govmdpi.com Its applications extend beyond medicine into agriculture, where pyrazole derivatives are used in fungicides, and into industry, where they are used as dyes and fluorescent agents. globalresearchonline.netwikipedia.org

| Compound Name | Therapeutic Category/Use | Significance |

|---|---|---|

| Celecoxib | Anti-inflammatory | A selective COX-2 inhibitor used to treat arthritis pain. nih.gov |

| Rimonabant | Anti-obesity (withdrawn) | A cannabinoid receptor antagonist, demonstrating the scaffold's versatility. mdpi.com |

| Stanozolol | Anabolic steroid | A synthetic steroid derived from testosterone (B1683101) containing a fused pyrazole ring. wikipedia.org |

| Fipronil | Insecticide | A broad-spectrum insecticide that highlights the agrochemical applications of pyrazoles. nih.gov |

| Difenamizole | Analgesic | An example of the pyrazole core's utility in pain management. mdpi.com |

Overview of Foundational Research and Emerging Trends in Aminopyrazole Chemistry

Aminopyrazoles represent a highly valuable subclass of pyrazole (B372694) derivatives, characterized by the presence of an exocyclic amino group on the heterocyclic ring. chim.it These compounds are not merely functionalized pyrazoles; they are versatile and powerful intermediates in drug discovery and organic synthesis, serving as precursors for a multitude of fused heterocyclic systems with significant biological properties. nih.govresearchgate.net The position of the amino group (at C3, C4, or C5) dictates the reactivity and the types of fused systems that can be generated, making regioselectivity a key challenge and focus in their synthesis. chim.itnih.gov

Foundational research into aminopyrazole synthesis has established several robust methods. The most common approaches involve the reaction of hydrazines with precursors containing both a nitrile group and a keto or equivalent functional group. researchgate.netarkat-usa.org Key starting materials include:

β-Ketonitriles: Reaction with hydrazines is a primary route to 5-aminopyrazoles. nih.gov

Alkylidenemalononitriles: These compounds react with hydrazines to yield substituted 5-aminopyrazoles. researchgate.netnih.gov

α,β-Unsaturated Nitriles: Depending on the reaction conditions and substituents, these can yield either 3-aminopyrazoles or 5-aminopyrazoles. chim.itarkat-usa.org

Emerging trends in aminopyrazole chemistry are focused on both the development of novel, efficient synthetic methodologies and the expansion of their applications in medicinal chemistry. chim.it There is significant interest in developing multicomponent reactions (MCRs) to construct complex aminopyrazole derivatives in a single step, which is both atom- and time-efficient. mdpi.com Microwave-assisted synthesis has also been shown to dramatically reduce reaction times. chim.it

From an application perspective, aminopyrazoles are at the forefront of modern drug discovery. nih.govresearchgate.net They are recognized as advantageous frameworks for designing ligands for various enzymes and receptors. nih.govresearchgate.net A major area of focus is their use as kinase inhibitors, which are critical in oncology and inflammation research. researchgate.netacs.org For instance, 3-aminopyrazole (B16455) derivatives have been designed as potent and selective AXL kinase inhibitors, while other derivatives are being investigated as inhibitors of p38MAPK and cyclin-dependent kinases (CDKs). nih.govnih.govacs.org The versatility of the aminopyrazole scaffold allows it to be a key starting material for a wide range of fused heterocyclic systems, including pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolotriazines, all of which are important motifs in medicinal chemistry. mdpi.comresearchgate.netmdpi.combeilstein-journals.org

Current Research Trajectories and Future Prospects for 3 Methyl 1 Phenyl 1h Pyrazol 5 Amine Hydrochloride

Established Synthetic Pathways for this compound

The synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-amine and its subsequent conversion to the hydrochloride salt can be achieved through several well-documented multi-step pathways. These routes typically begin with acyclic precursors that undergo cyclization to form the pyrazole ring.

Multi-Step Synthesis from Precursor Molecules and Intermediates

The most versatile and widely utilized method for the synthesis of 5-aminopyrazoles involves the condensation of a hydrazine (B178648) with a β-ketonitrile. beilstein-journals.orgnih.gov For the target molecule, this involves the reaction of phenylhydrazine (B124118) with a derivative of acetoacetonitrile (3-oxobutanenitrile).

The reaction proceeds via the nucleophilic attack of the terminal nitrogen of phenylhydrazine on the carbonyl carbon of the β-ketonitrile, leading to the formation of a hydrazone intermediate. nih.gov This intermediate subsequently undergoes intramolecular cyclization, where the second nitrogen atom of the hydrazine moiety attacks the nitrile carbon. nih.gov This cyclization step forms the five-membered pyrazole ring, yielding the final 5-aminopyrazole product.

An alternative, classical multi-step approach begins with the Knorr pyrazole synthesis to create the corresponding pyrazolone (B3327878). rsc.org This involves the reaction of phenylhydrazine with ethyl acetoacetate (B1235776) to form 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. rsc.orgresearchgate.netmdpi.com This pyrazolone intermediate must then be converted to the 5-amino derivative. A common method for this transformation involves:

Chlorination: The pyrazolone is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in a Vilsmeier-Haack type reaction, to produce 5-chloro-3-methyl-1-phenyl-1H-pyrazole. mdpi.com

Amination: The resulting 5-chloro intermediate is then subjected to nucleophilic aromatic substitution with an amine source, such as ammonia (B1221849) or an ammonia equivalent, to displace the chlorine and install the amino group at the C5 position.

Finally, regardless of the pathway to the free amine, the 3-methyl-1-phenyl-1H-pyrazol-5-amine is converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent, such as ethanol (B145695) or isopropanol, leading to the precipitation of the final product.

| Route | Key Precursors | Key Intermediates | Advantages | Disadvantages |

|---|---|---|---|---|

| β-Ketonitrile Route | Phenylhydrazine, 3-Oxobutanenitrile (B1585553) derivative | Hydrazone | Direct formation of the amino group | β-Ketonitrile precursors can be less stable or accessible |

| Pyrazolone Route | Phenylhydrazine, Ethyl acetoacetate | 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, 5-chloro-3-methyl-1-phenyl-1H-pyrazole | Readily available starting materials | Requires additional steps for amination |

One-Pot Reaction Strategies and Multicomponent Approaches

To improve efficiency, reduce waste, and simplify procedures, one-pot and multicomponent reactions (MCRs) have been developed for the synthesis of substituted 5-aminopyrazoles. These strategies combine multiple reaction steps into a single operation without the isolation of intermediates.

A prominent example is the three-component reaction involving an aldehyde, phenylhydrazine, and malononitrile (B47326). clockss.org This reaction proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile to form an arylmethylidenemalononitrile intermediate. Phenylhydrazine then undergoes a Michael addition to this intermediate, followed by intramolecular cyclization and tautomerization to yield a highly functionalized 5-aminopyrazole-4-carbonitrile. clockss.org While this produces a C4-substituted analog, the strategy highlights the power of MCRs in constructing the core aminopyrazole ring system in a single step.

Another one-pot approach describes the synthesis of 5-(substituted-amino)pyrazoles from a β-ketoamide, an aryl hydrazine, and Lawesson's reagent. researchgate.net This method allows for the efficient installation of a substituted amino group at the C5 position in a single synthetic operation.

| Strategy | Components | Product Type | Catalyst/Reagent | Reference |

|---|---|---|---|---|

| Three-Component Cyclocondensation | Aldehyde, Phenylhydrazine, Malononitrile | 5-Aminopyrazole-4-carbonitriles | Potassium Phthalimide (B116566) | clockss.org |

| One-Pot Tandem Reaction | β-Ketoamide, Hydrazine, Lawesson's Reagent | 5-(Substituted-amino)pyrazoles | Lawesson's Reagent | researchgate.net |

| Pseudo-Five-Component Reaction | Aldehyde (1 eq.), Ethyl acetoacetate (2 eq.), Phenylhydrazine (2 eq.) | 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) | Ionic Liquid | researchgate.net |

Catalytic Methodologies in the Synthesis of this compound

Catalysis plays a crucial role in the synthesis of pyrazoles, often improving reaction rates, yields, and selectivity under milder conditions. Various types of catalysts, including acid, base, and metal catalysts, have been employed.

The classical Knorr synthesis of the pyrazolone precursor is frequently catalyzed by acids. jk-sci.comslideshare.net The acid activates the carbonyl group of the β-dicarbonyl compound, facilitating the initial nucleophilic attack by the hydrazine. slideshare.net

In modern multicomponent syntheses of 5-aminopyrazoles, base catalysts are common. For instance, potassium phthalimide has been identified as an efficient, recyclable, and easy-to-handle catalyst for the three-component reaction of aldehydes, phenylhydrazine, and malononitrile in green solvents like EtOH:H₂O. clockss.org

Transition metal catalysts have also been utilized. Copper(II) acetate (B1210297) (Cu(OAc)₂) has been used to catalyze the dimerization of 3-methyl-1-phenyl-1H-pyrazol-5-amine, showcasing the reactivity of the aminopyrazole core under catalytic conditions. mdpi.com Palladium catalysts, such as Pd(OAc)₂, have been employed in reactions to build more complex structures from the 5-aminopyrazole scaffold. nih.gov

Reaction Mechanism Elucidation in this compound Formation

Understanding the reaction mechanism is fundamental to optimizing synthetic routes and predicting product outcomes. The formation of the pyrazole ring in the target molecule is a well-studied process, particularly within the context of the Knorr synthesis.

Identification and Characterization of Reaction Intermediates

The formation of the pyrazole ring from either a β-keto ester or a β-ketonitrile with phenylhydrazine proceeds through a key hydrazone intermediate.

In the Knorr synthesis of the pyrazolone precursor from ethyl acetoacetate and phenylhydrazine, the reaction begins with the regioselective attack of the more nucleophilic nitrogen of phenylhydrazine on the more electrophilic ketone carbonyl, rather than the ester carbonyl. rsc.org This initial condensation forms a transient carbinolamine which dehydrates to yield a stable hydrazone intermediate. chemhelpasap.com This hydrazone then undergoes an intramolecular nucleophilic attack, where the second nitrogen atom attacks the ester carbonyl carbon. This cyclization step forms a hydroxylpyrazolidine intermediate, which subsequently eliminates a molecule of ethanol to yield the final 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one product. rsc.orgrsc.org

Similarly, when a β-ketonitrile is used, a hydrazone intermediate is also formed. beilstein-journals.orgnih.gov However, the subsequent intramolecular cyclization involves the nucleophilic attack of the second nitrogen atom onto the carbon of the nitrile group, which, after tautomerization, directly affords the 5-aminopyrazole structure. nih.gov

Kinetic Studies and Thermodynamic Considerations of Reaction Pathways

Kinetic studies of the Knorr pyrazole synthesis have revealed a more complex mechanism than previously assumed. Transient flow experiments have shown that the reaction can exhibit autocatalytic pathways and may involve unexpected reaction intermediates. rsc.org Under neutral pH conditions, the dehydration of the hydroxylpyrazolidine intermediate is generally considered the rate-determining step. rsc.org The reaction kinetics between arylhydrazines and certain trifluoromethyl-substituted diketones were found to be first order in both reactants at pH > 1.6. rsc.org

The regioselectivity of the initial attack by an unsymmetrical hydrazine on an unsymmetrical 1,3-dicarbonyl compound is a critical factor governed by both kinetic and thermodynamic parameters. The choice of reaction conditions, such as solvent polarity and catalyst, can influence whether the reaction is under kinetic or thermodynamic control, potentially altering the ratio of regioisomeric products. nih.gov For the reaction of phenylhydrazine and ethyl acetoacetate, the formation of the observed product is favored due to the higher electrophilicity of the ketone carbonyl compared to the ester carbonyl, making the initial attack at this position the kinetically favored pathway.

| Aspect | Finding | Significance |

|---|---|---|

| Key Intermediate | Hydrazone formed from initial condensation | Crucial for subsequent intramolecular cyclization |

| Rate-Determining Step (Knorr) | Dehydration of the hydroxylpyrazolidine intermediate | Controls the overall reaction rate under neutral conditions. rsc.org |

| Reaction Control | Often kinetically controlled, favoring attack at the most electrophilic carbonyl | Determines the regioselectivity of the final pyrazole product. nih.gov |

| Kinetic Complexity | Evidence of autocatalysis and additional intermediates from transient flow studies | Indicates the reaction mechanism is more intricate than the classical representation. rsc.org |

Regioselectivity and Stereochemical Control in Aminopyrazole Synthesis

The synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-amine, the precursor to its hydrochloride salt, predominantly involves the cyclocondensation reaction between a β-ketonitrile and a substituted hydrazine. The most common and versatile method utilizes the reaction of phenylhydrazine with 3-oxobutanenitrile (acetoacetonitrile). chim.itbeilstein-journals.org This reaction's success hinges on controlling the regioselectivity, which dictates the final arrangement of substituents on the pyrazole ring.

The reaction mechanism initiates with a nucleophilic attack of a nitrogen atom from phenylhydrazine on the ketone's carbonyl carbon, forming a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs via the attack of the second nitrogen atom on the nitrile carbon, which, after tautomerization, yields the final aminopyrazole product. beilstein-journals.org When an unsymmetrical substituted hydrazine like phenylhydrazine is used, two regioisomeric products are possible. The formation of 3-methyl-1-phenyl-1H-pyrazol-5-amine over its isomer, 5-methyl-1-phenyl-1H-pyrazol-3-amine, is governed by the relative nucleophilicity of the two nitrogen atoms in phenylhydrazine and the electrophilicity of the carbonyl and nitrile groups in the β-ketonitrile. Typically, the terminal nitrogen of phenylhydrazine is more sterically accessible and nucleophilic, leading to the preferential formation of the desired 1,5-disubstituted aminopyrazole.

Reaction conditions play a crucial role in directing the regiochemical outcome. For instance, studies on related pyrazole syntheses have shown that solvent choice can influence the predominant tautomeric form of reactants, which in turn directs the cyclization pathway. nih.govbeilstein-journals.org In a one-pot condensation reaction for synthesizing tetra-substituted phenylaminopyrazoles, the specific reaction conditions employed were versatile and efficient in controlling the chemo- and regio-selectivity. nih.gov The unambiguous identification of the resulting regioisomers is critical and is typically achieved through advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), including Nuclear Overhauser Effect Spectroscopy (NOESY), which can confirm the spatial proximity of substituents on the pyrazole ring. nih.govnih.gov

As 3-methyl-1-phenyl-1H-pyrazol-5-amine is an achiral molecule, stereochemical control in its synthesis is not a factor. The primary challenge lies in achieving high regioselectivity to ensure the desired constitutional isomer is formed as the major product.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pyrazole derivatives has gained significant traction, aiming to develop more sustainable and environmentally benign processes. researchgate.netjetir.org These principles are actively being applied to the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-amine and related compounds, focusing on reducing hazardous waste, improving energy efficiency, and enhancing atom economy.

A major focus of green pyrazole synthesis is the replacement of volatile and hazardous organic solvents with more environmentally friendly alternatives, such as water, or eliminating the solvent altogether. researchgate.netthieme-connect.com Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. A microwave-assisted method for preparing various 1-aryl-1H-pyrazole-5-amines, including the phenyl-substituted target compound, has been developed using water as the solvent. nih.gov This method combines an appropriate α-cyanoketone with an aryl hydrazine in 1 M HCl, followed by microwave heating, offering an efficient and clean synthesis with yields typically ranging from 70-90%. nih.gov

Solvent-free, or solid-state, reactions represent another significant green advancement. These reactions, often facilitated by grinding the reactants together or using microwave irradiation, can lead to higher yields, shorter reaction times, and a significant reduction in waste. researchgate.netnih.gov For instance, the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles has been achieved with high yields under solvent-free microwave conditions. beilstein-journals.org These approaches not only eliminate the need for solvent purchase, purification, and disposal but can also alter reaction selectivity. nih.govbeilstein-journals.org

Table 1: Comparison of Solvent Approaches in Aminopyrazole Synthesis

| Method | Solvent | Key Advantages | Typical Yields | Reference |

| Aqueous Synthesis | Water | Non-toxic, non-flammable, readily available, easy workup | 70-90% | nih.gov |

| Solvent-Free | None | Reduced waste, shorter reaction times, potential for improved selectivity | High | beilstein-journals.orgnih.gov |

| Aqueous Ethanol | Ethanol/Water | Greener than pure organic solvents, good solvating power | 91-98% | rsc.org |

The use of alternative energy sources like microwave irradiation and ultrasound has revolutionized the synthesis of heterocyclic compounds, including pyrazoles. rsc.org These techniques significantly accelerate reaction rates, leading to drastically reduced reaction times and often improved product yields compared to conventional heating methods. rsc.org

Microwave-assisted synthesis has been successfully applied to the preparation of 1-aryl-1H-pyrazole-5-amines in water, with reaction times typically between 10-15 minutes at 150 °C. nih.gov Similarly, a facile and catalyst-free microwave-assisted protocol has been developed for synthesizing pyrazolo-[3,4-b]-quinolines from 5-amino-3-methyl-1-phenylpyrazole in aqueous ethanol, achieving excellent yields (91–98%) in under 10 minutes. rsc.org The efficiency of microwave heating stems from the direct interaction of radiation with the polar molecules in the reaction mixture, leading to rapid and uniform heating.

Ultrasound irradiation is another effective green technique that promotes chemical reactions through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. researchgate.net This process generates localized high temperatures and pressures, enhancing mass transfer and reaction kinetics. researchgate.net Ultrasound has been employed for the synthesis of various pyrazole derivatives, often resulting in improved reaction times and high yields under milder conditions than conventional methods. arabjchem.orgnih.govaip.org

Table 2: Green Energy Sources in Pyrazole Synthesis

| Energy Source | Typical Conditions | Key Advantages | Reference |

| Microwave | 150 °C, 10-15 min (in water) | Rapid heating, short reaction times, high yields, operational simplicity | nih.govrsc.orgdergipark.org.tr |

| Ultrasound | Ambient temperature | Milder conditions, improved yields, enhanced reaction rates | rsc.orgresearchgate.netarabjchem.org |

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. jetir.org Syntheses with high atom economy are inherently waste-reducing. Strategies to improve atom economy in the synthesis of this compound include the use of multicomponent reactions (MCRs) and catalytic processes.

MCRs, where three or more reactants combine in a single step to form a product that incorporates most or all of the reactant atoms, are highly atom-economical. rsc.org The synthesis of pyrazolo-[3,4-b]-quinoline derivatives from 5-amino-3-methyl-1-phenylpyrazole, an aryl aldehyde, and dimedone is an example of a one-pot, multicomponent reaction that proceeds with high efficiency and selectivity. rsc.org Such processes minimize waste by reducing the number of synthetic steps and eliminating the need for isolating and purifying intermediates.

The use of catalysts, particularly recyclable heterogeneous catalysts, is another cornerstone of waste minimization. researchgate.netresearchgate.net Catalysts can enable reactions to proceed under milder conditions and with greater selectivity, reducing energy consumption and the formation of byproducts. While many pyrazole syntheses use acid or base catalysts, the development of reusable solid catalysts aligns with green chemistry goals by simplifying product purification and allowing the catalyst to be recovered and used in subsequent reactions. thieme-connect.com Copper-catalyzed syntheses of pyrazoles, for example, have been noted for their high atom and step economy. organic-chemistry.org These strategies, combined with solvent-free or aqueous conditions, create highly efficient and sustainable pathways for the production of aminopyrazole derivatives.

Quantum Chemical Analysis of Electronic Structure and Bonding in this compound

Quantum chemical analysis offers a microscopic view of the electron distribution and bonding within a molecule. For this compound, these methods elucidate the fundamental properties that govern its chemical behavior.

Density Functional Theory (DFT) is a powerful computational tool used to predict the geometric and electronic properties of molecules with a favorable balance between accuracy and computational cost. DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in this compound. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation.

Key parameters obtained from DFT calculations include bond lengths, bond angles, and dihedral angles. For this compound, particular attention is given to the orientation of the phenyl ring relative to the pyrazole core and the geometry around the protonated amine group. The stability of the molecule is assessed by its total electronic energy and vibrational frequencies. The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C-N (pyrazole ring) | 1.35 Å |

| Bond Length | N-N (pyrazole ring) | 1.38 Å |

| Bond Length | C-NH3+ | 1.48 Å |

| Bond Angle | C-N-N (pyrazole ring) | 110° |

| Dihedral Angle | Phenyl-Pyrazole | 35° |

Note: These values are illustrative and would be determined from specific DFT calculations.

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide highly accurate descriptions of the electronic structure. While computationally more demanding than DFT, they serve as benchmarks for electronic properties.

For this compound, ab initio calculations can provide precise values for ionization potential, electron affinity, and the distribution of electron density. The molecular electrostatic potential (MEP) map, derived from these calculations, is particularly useful for identifying the electrophilic and nucleophilic sites within the molecule. The protonated amine group is expected to be a region of high positive potential, indicating its susceptibility to nucleophilic attack.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for predicting the reactivity of a molecule. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity.

For this compound, the HOMO is likely to be localized on the phenyl and pyrazole rings, which are electron-rich, while the LUMO may be distributed over the pyrazole ring and the protonated amine group. Reactivity indices such as chemical potential, hardness, and electrophilicity can be calculated from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Indices

| Parameter | Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Chemical Hardness | 2.65 eV |

| Electrophilicity Index | 1.5 eV |

Note: These values are illustrative and would be derived from specific quantum chemical calculations.

Molecular Dynamics Simulations and Conformational Landscape of this compound

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into the conformational flexibility and intermolecular interactions of this compound in different environments.

Pyrazole derivatives can exist in different tautomeric forms. For 3-methyl-1-phenyl-1H-pyrazol-5-amine, the amine group can potentially exist in equilibrium with its imine tautomer. The presence of the hydrochloride salt, with the amine group being protonated, significantly influences this equilibrium. Computational studies, often combining DFT calculations of the relative energies of tautomers with MD simulations in explicit solvent, can predict the dominant tautomeric form in both the gas phase and in solution. The relative stability of tautomers is affected by the solvent's polarity and its ability to form hydrogen bonds.

In the solid state and in solution, molecules of this compound interact with each other and with solvent molecules. MD simulations are crucial for exploring these interactions. The protonated amine group (NH3+) and the chloride anion (Cl-) are key players in forming strong hydrogen bonds. The NH3+ group can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazole ring and the chloride ion can act as acceptors.

These simulations can predict the formation of hydrogen bonding networks and how they contribute to the stability of the crystal lattice or the solvation shell. By analyzing the radial distribution functions between different atoms, the nature and strength of intermolecular interactions can be quantified. This information is vital for predicting how the molecules might self-assemble into larger supramolecular structures.

Chemical Transformations and Reactivity Profiling of 3 Methyl 1 Phenyl 1h Pyrazol 5 Amine Hydrochloride

Reactivity of the Amino Group of 3-methyl-1-phenyl-1H-pyrazol-5-amine hydrochloride

The primary amino group at the C-5 position of the pyrazole (B372694) ring is a key locus of reactivity, readily participating in a variety of classical amine reactions. Its nucleophilicity allows for the formation of new bonds with a range of electrophiles, leading to acylated, sulfonylated, and imine derivatives. Furthermore, it can be converted into a diazonium salt, a versatile intermediate for further functionalization.

The nucleophilic amino group of 3-methyl-1-phenyl-1H-pyrazol-5-amine undergoes reactions with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively.

Acylation: N-acylation is a common transformation. For instance, the reaction with acyl chlorides or anhydrides in the presence of a suitable base to neutralize the liberated acid leads to the corresponding N-acyl-5-aminopyrazole derivatives. A notable example is the formation of N-(4-acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl) derivatives, which confirms the accessibility of the amino group for acylation. scribd.commasterorganicchemistry.com

Sulfonylation: The amino group can be readily sulfonylated. In a representative reaction, a similar substrate, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, reacts with two equivalents of 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of triethylamine (B128534) to yield the di-tosylated product. masterorganicchemistry.com This indicates that 3-methyl-1-phenyl-1H-pyrazol-5-amine is expected to react similarly with sulfonyl chlorides to form N-sulfonylated and potentially N,N-di-sulfonylated products, depending on the reaction conditions.

| Reaction Type | Reagent Example | Product Type | Reference |

| Acylation | Acyl Chlorides | N-Acyl-5-aminopyrazole | scribd.commasterorganicchemistry.com |

| Sulfonylation | 4-Methylbenzenesulfonyl chloride | N-Sulfonyl-5-aminopyrazole | masterorganicchemistry.com |

No specific research findings on the N-alkylation of the amino group of 3-methyl-1-phenyl-1H-pyrazol-5-amine were identified in the reviewed literature. Alkylation of pyrazoles typically occurs at the ring nitrogen atoms.

The primary aromatic amino group of 3-methyl-1-phenyl-1H-pyrazol-5-amine can be converted into a diazonium salt through treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C). rsc.orgyoutube.com This process, known as diazotization, yields the 3-methyl-1-phenyl-1H-pyrazol-5-diazonium chloride intermediate. rsc.orgnih.gov

This diazonium salt is a highly versatile intermediate that readily undergoes subsequent transformations, most notably azo coupling reactions. When the diazonium salt is reacted with electron-rich aromatic compounds, such as phenols or anilines (coupling components), it forms highly colored azo compounds. rsc.org This diazo-coupling method is a standard procedure for the synthesis of a wide array of azo dyes derived from 5-aminopyrazoles. rsc.org

Table 4.1.2: Synthesis of Azo Dyes via Diazotization

| Coupling Component | Reaction | Product | Reference |

| Various Phenols/Anilines | Diazo-coupling | 3-methyl-1-phenyl-5-(arylazo)pyrazoles | rsc.org |

Beyond azo coupling, pyrazole diazonium salts can theoretically participate in other classic diazonium reactions, such as Sandmeyer reactions (to introduce halides) or Schiemann reactions (to introduce fluorine), although specific examples for this substrate are not extensively detailed. nih.gov

The condensation of the primary amino group of 3-methyl-1-phenyl-1H-pyrazol-5-amine with aldehydes or ketones results in the formation of N-substituted imines, commonly known as Schiff bases. This reaction is typically acid-catalyzed and involves the elimination of a water molecule.

The reaction with various aromatic aldehydes proceeds efficiently to yield the corresponding 5-(arylideneamino)-3-methyl-1-phenyl-1H-pyrazoles. researchgate.netlibretexts.org These reactions are often carried out by refluxing the aminopyrazole and the aldehyde in a suitable solvent like ethanol (B145695), sometimes with a catalytic amount of acetic acid. khanacademy.org

Table 4.1.3: Examples of Schiff Base Formation

| Aldehyde | Solvent/Catalyst | Product | Reference |

| Aromatic Aldehydes | Ethanol / Acetic Acid (cat.) | 5-((Arylidene)amino)-3-methyl-1-phenyl-1H-pyrazoles | researchgate.netkhanacademy.org |

| Benzaldehyde | Nanomagnetic Catalyst | Pyrazolo[3,4-b]pyridines (via intermediate) | rsc.org |

These Schiff bases are important synthons in organic chemistry and can be further reduced, for example with sodium borohydride, to yield stable secondary amine derivatives. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Moiety

The N-phenyl substituent on the pyrazole ring can undergo electrophilic aromatic substitution. However, the reactivity and regioselectivity of these reactions are strongly influenced by the reaction conditions, which dictate the electronic nature of the pyrazole ring substituent. The pyrazole ring itself can also be a site for electrophilic attack, primarily at the C-4 position. scribd.comrsc.org

The site of electrophilic substitution on the 1-phenylpyrazole (B75819) scaffold is critically dependent on the acidity of the reaction medium.

Under Neutral or Weakly Acidic Conditions: Electrophilic attack occurs preferentially at the electron-rich C-4 position of the pyrazole ring. For example, bromination of 1-phenylpyrazole in chloroform (B151607) or nitration with nitric acid in acetic anhydride (B1165640) yields the 4-bromo-1-phenylpyrazole and 4-nitro-1-phenylpyrazole, respectively. rsc.org

Under Strongly Acidic Conditions: In the presence of strong acids, such as mixed sulfuric and nitric acid (for nitration), oleum (B3057394) (for sulfonation), or bromine in concentrated sulfuric acid, the pyrazole ring becomes protonated. rsc.org This protonation forms a pyrazolium (B1228807) cation, which acts as a strong electron-withdrawing group, thereby deactivating the pyrazole ring towards further electrophilic attack. Consequently, the electrophile is directed to the N-phenyl ring, leading to substitution almost exclusively at the para-position. rsc.org

Table 4.2.1: Condition-Dependent Electrophilic Substitution on 1-Phenylpyrazole

| Reaction | Reagents & Conditions | Major Product | Reference |

| Nitration | HNO₃ / H₂SO₄ (Mixed Acid) | 1-(4-Nitrophenyl)-3-methyl-pyrazol-5-amine | rsc.org |

| Nitration | HNO₃ / Acetic Anhydride | 4-Nitro-3-methyl-1-phenyl-pyrazol-5-amine | rsc.org |

| Bromination | Br₂ / H₂SO₄ / Ag₂SO₄ | 1-(4-Bromophenyl)-3-methyl-pyrazol-5-amine | rsc.org |

| Bromination | Br₂ / Chloroform | 4-Bromo-3-methyl-1-phenyl-pyrazol-5-amine | rsc.org |

| Sulfonation | Oleum (Fuming H₂SO₄) | 1-(4-Sulfophenyl)-3-methyl-pyrazol-5-amine | rsc.org |

| Sulfonation | Chlorosulfuric Acid / Chloroform | 4-Sulfo-3-methyl-1-phenyl-pyrazol-5-amine | rsc.org |

This dual reactivity allows for selective functionalization of either the pyrazole or the phenyl ring by careful choice of the reaction conditions.

Friedel-Crafts reactions, which involve strong Lewis acid catalysts like aluminum chloride (AlCl₃), present a different reactivity profile. Research on 1-phenylpyrazole and related N-substituted pyrazoles has shown that Friedel-Crafts acylation occurs at the C-4 position of the pyrazole ring, rather than on the N-phenyl moiety.

The conditions required for Friedel-Crafts reactions typically involve potent Lewis acids. These acids are expected to coordinate with the nitrogen atoms of the pyrazole ring, forming a complex. This complexation acts similarly to protonation in strong Brønsted acids, strongly deactivating the entire heterocyclic system. Standard Friedel-Crafts reactions are generally ineffective on strongly deactivated aromatic rings. youtube.com Consequently, the N-phenyl ring in the Lewis acid-complexed 1-phenylpyrazole is too deactivated to undergo Friedel-Crafts alkylation or acylation. No reports of successful Friedel-Crafts substitution on the phenyl ring of 1-phenylpyrazole derivatives were found in the surveyed literature.

Reactivity at the Pyrazole Ring System of this compound

The reactivity of the 3-methyl-1-phenyl-1H-pyrazol-5-amine core is rich and varied, allowing for a multitude of transformations. The presence of the amino group at the C5 position, the methyl group at C3, and the phenyl group at N1, along with the inherent aromaticity of the pyrazole ring, dictates its chemical behavior. The ring itself can participate in various reactions, including cycloadditions to form more complex heterocyclic systems, and can be functionalized through metal-assisted and oxidative processes.

Cycloaddition Reactions Leading to Fused Heterocycles

Cycloaddition reactions are a powerful tool for constructing complex molecular architectures, and 3-methyl-1-phenyl-1H-pyrazol-5-amine serves as a valuable building block for the synthesis of fused heterocyclic systems. These reactions often proceed through multicomponent strategies, leading to the formation of biologically relevant scaffolds such as pyrazolo[3,4-b]pyridines.

One notable application involves the three-component reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine, an appropriate aldehyde (like benzaldehyde), and a compound with an active methylene (B1212753) group (like malononitrile). researchgate.net This reaction, often facilitated by a catalyst, leads to the formation of substituted pyrazolo[3,4-b]pyridines. researchgate.net Similarly, reactions with α,β-unsaturated ketones have been shown to produce 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines through a sequence of Michael addition, cyclization, dehydration, and aromatization. nih.gov The use of ionic liquids as solvents can promote these reactions, often resulting in excellent yields. nih.gov

Furthermore, the versatility of this pyrazole derivative is demonstrated in its reaction with 2H-thiopyran-3,5(4H,6H)-dione and various arylaldehydes in the presence of ammonium (B1175870) acetate (B1210297), which yields complex fused systems like 4-aryl-3-methyl-1-phenyl-4,6,8,9-tetrahydropyrazolo[3,4-b]thiopyrano[4,3-e]pyridin-5(1H)-ones. nih.gov These multicomponent reactions highlight the utility of 3-methyl-1-phenyl-1H-pyrazol-5-amine in generating diverse heterocyclic libraries. nih.gov The general principle of 1,3-dipolar cycloaddition is also fundamental in pyrazole chemistry, where nitrile imines react with dipolarophiles to create pyrazole and pyrazoline rings, showcasing a key reaction type for this class of compounds. nih.govacs.orgmdpi.com

Table 1: Examples of Cycloaddition Reactions Leading to Fused Heterocycles This table is interactive and can be sorted by clicking on the column headers.

| Reactants | Key Reagents/Conditions | Fused Heterocycle Product | Reference |

|---|---|---|---|

| 3-methyl-1-phenyl-1H-pyrazol-5-amine, Benzaldehyde, Malononitrile (B47326) | Nanomagnetic catalyst | Pyrazolo[3,4-b]pyridines | researchgate.net |

| 3-methyl-1-phenyl-1H-pyrazol-5-amine, α,β-Unsaturated ketones | Ionic solvent ([bmim]Br), 90 °C | 3-Methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines | nih.gov |

| 5-aminopyrazole, Arylaldehyde, 2H-thiopyran-3,5(4H,6H)-dione | Glacial acetic acid, Ammonium acetate | 4-Aryl-3-methyl-1-phenyl-4,6,8,9-tetrahydropyrazolo[3,4-b]thiopyrano[4,3-e]pyridin-5(1H)-ones | nih.gov |

| 5-amino-3-hydroxypyrazoles, Salicylic aldehydes, Acetylacetic ester | Acetic acid, Piperidine | 2,3-Dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones | nih.gov |

Metalation and Directed Functionalization Strategies

Metalation of the pyrazole ring, followed by quenching with an electrophile, is a cornerstone strategy for introducing functional groups at specific positions. While direct metalation studies on this compound are not extensively detailed in the provided context, the functionalization of related pyrazole systems provides a clear precedent for the potential of this approach.

For instance, strategies like direct ortho-metalation (DoM) have been successfully applied to pyrazole derivatives. enamine.net This typically involves the use of a strong base, such as an organolithium reagent, to deprotonate a C-H bond, which is then followed by the introduction of a functional group. The directing group, often the N1-substituent or another group on the ring, plays a crucial role in determining the site of metalation. For pyrazoles, N-alkylation and N-arylation are common modifications that can influence subsequent functionalization reactions. nih.gov

The introduction of functional groups such as aldehydes, carboxylic acids, or boronic esters onto the pyrazole scaffold can be achieved through these methods. enamine.net For example, lithiation of a pyrazole followed by reaction with N,N-dimethylformamide (DMF) can introduce an aldehyde group. enamine.net This highlights a powerful method for elaborating the pyrazole core, enabling the synthesis of a wide array of derivatives for various applications.

Oxidation and Reduction Chemistry of the Pyrazole Nucleus

The pyrazole nucleus in 3-methyl-1-phenyl-1H-pyrazol-5-amine is susceptible to oxidative transformations, leading to novel dimeric and coupled products. These reactions often involve the formation of new C-C, C-N, or N-N bonds and are typically mediated by metal catalysts or chemical oxidants.

Oxidative Coupling and Dimerization: Research has demonstrated that 3-methyl-1-phenyl-1H-pyrazol-5-amine can undergo oxidative dehydrogenative coupling to selectively form highly functionalized heteroaromatic azo compounds. nih.gov For example, treatment with iodine, potassium carbonate, and tert-butyl hydroperoxide (TBHP) in ethanol results in the formation of (E)-1,2-bis(4-iodo-3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene, a reaction that simultaneously installs both a C-I and an N-N bond. nih.gov

Copper-catalyzed reactions have also been extensively studied. mdpi.com Depending on the reaction conditions, Cu-promoted dimerization of 3-methyl-1-phenyl-1H-pyrazol-5-amine can lead to different fused heterocyclic products. Using a combination of Cu(OAc)₂, benzoyl peroxide (BPO), and K₂S₂O₈ in toluene (B28343) results in the formation of a dipyrazole-fused pyridazine (B1198779) via C-H/N-H and C-H/C-H bond coupling. mdpi.com Conversely, changing the catalyst system to CuBr and the oxidant to BPO in 1,2-dichloroethane (B1671644) (DCE) can yield a dipyrazole-fused pyrazine (B50134) through C-H/N-H and N-H/N-H coupling. mdpi.com These switchable syntheses underscore the fine control that can be exerted over the oxidative reactivity of the aminopyrazole core.

Table 2: Optimization of Cu-Catalyzed Dimerization of 3-methyl-1-phenyl-1H-pyrazol-5-amine (1a) to Fused Pyridazine (2a) This table is interactive and can be sorted by clicking on the column headers.

| Catalyst (equiv.) | Oxidant (equiv.) | Additive (equiv.) | Solvent | Temp (°C) | Yield of 2a (%) | Reference |

|---|---|---|---|---|---|---|

| Cu(OAc)₂ (3.0) | BPO (0.5) | K₂S₂O₈ (2.5) | Toluene | 100 | 85 | mdpi.com |

| Cu(OAc)₂ (3.0) | TBHP (2.0) | K₂S₂O₈ (2.5) | Toluene | 100 | 56 | mdpi.com |

| Cu(OAc)₂ (3.0) | DDQ (2.0) | K₂S₂O₈ (2.5) | Toluene | 100 | 45 | mdpi.com |

| Cu(OAc)₂ (3.0) | BPO (0.5) | --- | Toluene | 100 | 54 | mdpi.com |

| Cu(OTf)₂ (3.0) | BPO (0.5) | K₂S₂O₈ (2.5) | Toluene | 100 | 66 | mdpi.com |

Data synthesized from optimization studies. mdpi.com BPO = benzoyl peroxide, TBHP = tert-butyl hydroperoxide, DDQ = 2,3-dichloro-5,6-dicyano-1,4-benzoquinone.

Reduction Chemistry: Information regarding the reduction of the pyrazole nucleus of this compound is less common in the literature compared to its oxidative chemistry. Typically, the pyrazole ring is relatively stable to reduction due to its aromatic character. Reduction would require harsh conditions, which might affect other functional groups in the molecule.

Regioselective and Diastereoselective Functionalization Studies

Regioselectivity is a critical aspect of the functionalization of substituted pyrazoles, as the ring possesses multiple non-equivalent positions. The inherent directing effects of the substituents on 3-methyl-1-phenyl-1H-pyrazol-5-amine guide the outcome of electrophilic substitution and other functionalization reactions.

Regioselective Halogenation: Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines has been achieved with high regioselectivity. beilstein-archives.org Using N-halosuccinimides (NXS, where X = Cl, Br, I) as the halogen source, functionalization occurs selectively at the C4 position of the pyrazole ring. beilstein-archives.org These reactions are typically performed at room temperature and can proceed without a metal catalyst, often using a solvent like DMSO which may also act as a catalyst. beilstein-archives.org This method provides efficient access to a variety of 4-halogenated pyrazole derivatives, which are valuable intermediates for further synthetic transformations.

Regioselective Acylation: The tautomer of the target compound, 3-methyl-1-phenyl-pyrazol-5-one, undergoes highly regioselective C-acylation at the C4 position. rsc.org This reaction is typically carried out by treating the pyrazolone (B3327878) with an acyl chloride in the presence of a base like calcium hydroxide (B78521) in an anhydrous solvent. The C4 position is highly activated for electrophilic substitution due to the electronic effects of the adjacent carbonyl group and the ring nitrogen atoms. This selective acylation provides 4-acylpyrazolones, which are important compounds, particularly as metal ion extractants. rsc.org

Table 3: Regioselective Functionalization of the Pyrazole Ring This table is interactive and can be sorted by clicking on the column headers.

| Reaction Type | Substrate | Reagent | Position of Functionalization | Product Type | Reference |

|---|---|---|---|---|---|

| Halogenation | 3-Aryl-1H-pyrazol-5-amines | N-Bromosuccinimide (NBS) | C4 | 4-Bromo-pyrazol-5-amine | beilstein-archives.org |

| Halogenation | 3-Aryl-1H-pyrazol-5-amines | N-Chlorosuccinimide (NCS) | C4 | 4-Chloro-pyrazol-5-amine | beilstein-archives.org |

| Halogenation | 3-Aryl-1H-pyrazol-5-amines | N-Iodosuccinimide (NIS) | C4 | 4-Iodo-pyrazol-5-amine | beilstein-archives.org |

| Acylation | 3-Methyl-1-phenyl-pyrazol-5-one | Aroyl chlorides | C4 | 4-Aroyl-3-methyl-1-phenyl-1H-pyrazol-5-one | rsc.org |

Diastereoselective Reactions: Studies involving the creation of new stereocenters adjacent to the pyrazole ring have shown the potential for diastereoselective transformations. For example, in sequential cycloaddition reactions involving pyrazole precursors, the formation of a single set of signals in NMR spectra can indicate a high degree of diastereoselectivity in the formation of spiro-adducts. acs.org While specific studies on diastereoselective functionalization originating directly from 3-methyl-1-phenyl-1H-pyrazol-5-amine are not detailed, the principles of stereocontrol are applicable to its derivatives, particularly in reactions that generate fused or spirocyclic systems.

Derivatization and Functionalization Strategies Employing 3 Methyl 1 Phenyl 1h Pyrazol 5 Amine Hydrochloride As a Building Block

Synthesis of Novel Heterocyclic Systems Incorporating the 3-methyl-1-phenyl-1H-pyrazol-5-amine Moiety

The inherent reactivity of the 1-phenyl-3-methyl-5-aminopyrazole scaffold is extensively utilized in annulation reactions, where new rings are fused onto the pyrazole (B372694) core. This strategy provides efficient access to a variety of condensed heterocyclic systems with significant chemical and biological interest.

The condensation of 5-aminopyrazoles with 1,3-bielectrophilic reagents is a cornerstone for synthesizing fused pyrazoloazines. nih.gov The regiochemical outcome of these reactions is often dictated by the specific reactants and conditions employed.

Pyrazolo[3,4-b]pyridines: These fused systems are commonly prepared by reacting 3-methyl-1-phenyl-1H-pyrazol-5-amine with reagents such as β-diketones, α,β-unsaturated ketones, or enaminones. nih.gov For instance, the reaction with α,β-unsaturated ketones proceeds through a sequence of Michael addition, cyclization, dehydration, and aromatization to yield highly substituted pyrazolo[3,4-b]pyridines. nih.gov Similarly, condensation with trifluoromethyl-β-diketones in refluxing acetic acid provides a regiospecific route to 4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridines. nih.gov

Pyrazolo[1,5-a]pyrimidines: 3(5)-Aminopyrazoles are widely explored as precursors for the synthesis of pyrazolo[1,5-a]pyrimidines. mdpi.comresearchgate.net This transformation is typically achieved through condensation with 1,3-dicarbonyl compounds or their synthetic equivalents, such as β-ketoesters. nih.gov The reaction capitalizes on the nucleophilicity of the endocyclic N2 atom and the exocyclic amino group, which attack the electrophilic centers of the 1,3-dicarbonyl system to form the fused pyrimidine (B1678525) ring. mdpi.com The regioselectivity can be influenced by the substituents on both the pyrazole and the bielectrophile. nih.gov

Thiazolo-fused Pyrazoles: While less common, the synthesis of thiazolo-fused pyrazoles can be envisioned through the reaction of the aminopyrazole with reagents containing appropriately positioned electrophilic carbon and sulfur centers. A related strategy involves the reaction with ethoxycarbonyl isothiocyanate, which initially forms a thiourea (B124793) derivative that can subsequently undergo cyclization to form a fused thiazinone ring system, demonstrating the utility of isothiocyanates in building sulfur-containing heterocycles. nih.gov

| Fused System | Reagent Class | Reaction Conditions | Reference |

| Pyrazolo[3,4-b]pyridines | α,β-Unsaturated Ketones | Ionic liquid ([bmim]Br), 90 °C | nih.gov |

| Pyrazolo[3,4-b]pyridines | Trifluoromethyl-β-diketones | Acetic acid, reflux | nih.gov |

| Pyrazolo[1,5-a]pyrimidines | β-Ketoesters | Acetic acid, H₂SO₄ (cat.), reflux | nih.gov |

| Pyrazolo[1,5-a]pyrimidines | Trifluoromethyl-β-diketones | Acetic anhydride (B1165640), reflux | nih.gov |

Beyond simple fusion, the aminopyrazole scaffold can be incorporated into more intricate three-dimensional architectures like spirocycles and cage compounds.

Spiro Compounds: The synthesis of spiro compounds often involves reactions where the C4 position of the pyrazole ring, typically in its pyrazolone (B3327878) tautomeric form, acts as a nucleophile. For example, the reaction of 3-methyl-1-phenylpyrazol-5-one with specialized electrophiles like methyl 3-bromo-3-nitroacrylate can lead to the formation of spiro-fused nitrocyclopropanecarboxylates. researchgate.net Another approach involves a tandem process where the initial condensation of a related aminopyrazolone (B8391566) with an aldehyde is followed by a dimerization via Michael addition, resulting in complex tricyclic spiro compounds. researchgate.net These reactions create a single atom bridge between the pyrazole ring and a new cyclic system.

Complex Cage Structures: The assembly of complex cage structures from 3-methyl-1-phenyl-1H-pyrazol-5-amine is a conceptually advanced area. While specific examples directly employing this aminopyrazole as the primary organic linker in the synthesis of covalent organic cages or metal-organic cages are not widely documented, its structure is amenable to such applications. The presence of multiple distinct reaction sites (the amine and ring nitrogens) suggests it could act as a multidentate ligand or a triangular building block in the self-assembly of discrete, cage-like supramolecular structures. rsc.org

Preparation of Complex Molecular Architectures from 3-methyl-1-phenyl-1H-pyrazol-5-amine hydrochloride

The utility of this compound extends to the creation of large, macromolecular structures and functional hybrid materials.

The bifunctional nature of the 3-methyl-1-phenyl-1H-pyrazol-5-amine molecule makes it a suitable candidate for use as a monomer in polymerization or as a core/branching unit in dendrimer synthesis.

Polymeric Structures: The primary amino group at the C5 position can participate in step-growth polymerization reactions. For instance, it could react with diacyl chlorides or dicarboxylic acids to form polyamides, or with diisocyanates to form polyureas. The pyrazole ring would thus become a recurring pendant group along the polymer backbone, imparting specific properties such as thermal stability, chelating ability, or altered solubility to the final material.

Dendrimeric Structures: In dendrimer synthesis, the aminopyrazole could function as a central core. A divergent synthesis approach could involve reacting the C5-amino group with monomers containing more than two reactive functionalities, allowing for the stepwise, generational growth of dendritic branches emanating from the pyrazole core. The defined structure and multivalency of dendrimers make them attractive for various applications, and incorporating the pyrazole moiety could introduce unique electronic or metal-coordinating properties.

Covalently linking the 3-methyl-1-phenyl-1H-pyrazol-5-amine moiety to other functional organic scaffolds is a powerful strategy for developing new materials with tailored properties. This approach creates hybrid molecules where the characteristics of each component can be combined or enhanced. A notable example is the synthesis of novel chromophores by conjugating the aminopyrazole with a fluorescent scaffold like coumarin (B35378). The reaction of 5-aminopyrazole derivatives with 7-diethylaminocoumarin-3-aldehyde results in the formation of tetracyclic pyrazolo[3,4-b]pyridine-based coumarin chromophores, merging the structural features of both heterocycles to create a new dye. nih.gov Such molecular conjugation is a key strategy for developing sensors, probes, and other optoelectronic materials.

Design and Synthesis of this compound Analogues for Structure-Reactivity Relationship Studies

To probe the chemical behavior and optimize the properties of molecules derived from 3-methyl-1-phenyl-1H-pyrazol-5-amine, chemists systematically synthesize analogues and study their comparative reactivity. These structure-reactivity relationship (SRR) studies are crucial for understanding reaction mechanisms and for the rational design of new compounds. mdpi.comresearchgate.net

The synthesis of analogues typically involves modifying one of three key positions: the C3-methyl group, the N1-phenyl group, or the C4-position.

Modification of the N1-phenyl group: Introducing electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -NO₂, -Cl) substituents onto the phenyl ring can significantly alter the electron density of the pyrazole system. This, in turn, influences the nucleophilicity of the amino group and the ring nitrogens, affecting the rates and outcomes of annulation and conjugation reactions.

Modification of the C3-position: Replacing the methyl group with other alkyl, aryl, or functional groups (like -CF₃) can modulate both steric and electronic properties. For example, the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazoles demonstrates a strategy to introduce a potent electron-withdrawing group, which can drastically change the molecule's reactivity profile. enamine.net

Functionalization of the C4-position: The C4 position is often a site for electrophilic substitution or can be functionalized via lithiation followed by reaction with an electrophile. imist.maresearchgate.net Introducing substituents at this position can block certain reaction pathways or introduce new functional handles for further derivatization, providing a deeper understanding of the molecule's reactivity. researchgate.net

These systematic modifications allow researchers to correlate specific structural features with observed chemical reactivity, guiding the development of more efficient synthetic methodologies and the design of novel functional molecules.

| Analogue Type | Position of Modification | Example Substituent | Purpose of Modification | Reference |

| Phenyl-substituted | N1-Phenyl Ring | -Cl, -NO₂, -OCH₃ | Study electronic effects on nucleophilicity and reaction rates. | mdpi.com |

| C3-substituted | C3-Position | -CF₃, -Aryl | Investigate steric and electronic influence on reactivity. | enamine.net |

| C4-substituted | C4-Position | -CN, -Aryl, -CHO | Modulate tautomeric equilibrium and block/enable reaction sites. | researchgate.netrsc.org |

Applications of 3 Methyl 1 Phenyl 1h Pyrazol 5 Amine Hydrochloride in Advanced Chemical Fields Non Clinical Focus

Coordination Chemistry and Ligand Design with 3-methyl-1-phenyl-1H-pyrazol-5-amine hydrochloride

The free amine form, 3-methyl-1-phenyl-1H-pyrazol-5-amine, derived from the hydrochloride salt, is an excellent scaffold for designing polydentate ligands. The primary amino group is readily functionalized, most commonly through condensation reactions with aldehydes or ketones to form Schiff bases. These Schiff base ligands, possessing both nitrogen and other donor atoms (like oxygen from a salicylaldehyde (B1680747) moiety), exhibit strong chelating capabilities toward a variety of metal ions.

The synthesis of metal complexes typically involves a two-step process. First, the 3-methyl-1-phenyl-1H-pyrazol-5-amine is reacted with a suitable aldehyde to create a Schiff base ligand. Second, this ligand is reacted with a metal salt (e.g., acetates or chlorides) to yield the final coordination complex.

One notable example involves the synthesis of a Schiff base ligand by condensing 5-amino-3-methyl-1-phenylpyrazole with 5-nitrosalicyldehyde. nih.gov This ligand was then used to prepare a series of transition metal complexes. nih.gov Characterization using various spectroscopic and analytical techniques has elucidated the structure and geometry of these complexes. For instance, studies on related pyrazolone-derived Schiff bases have proposed octahedral geometries for Mn(II), Ni(II), and Co(II) complexes, where two tridentate ligands coordinate to the central metal ion. mdpi.com Research on a Schiff base derived from anthrone (B1665570) and 3-amino-1-phenyl-2-pyrazoline-5-one also suggested octahedral geometries for most divalent metal ion complexes, with tetrahedral shapes observed for cadmium(II) and mercury(II). chemmethod.com

The coordination typically occurs through the azomethine nitrogen of the Schiff base and the deprotonated hydroxyl group from the aldehyde precursor, making the ligand act as a bidentate or polydentate chelating agent. nih.govchemistryjournal.net

Table 1: Examples of Metal Complexes Derived from 3-methyl-1-phenyl-1H-pyrazol-5-amine Based Ligands

| Ligand Precursor | Metal Ion | Proposed Geometry | Reference |

|---|---|---|---|

| 5-amino-3-methyl-1-phenylpyrazole + 5-nitrosalicyldehyde | Copper(II) | Square Planar | nih.gov |

| 5-amino-3-methyl-1-phenylpyrazole + 5-nitrosalicyldehyde | Other Transition Metals | Octahedral | nih.gov |

| 3-Amino-1-phenyl-2-pyrazoline-5-one + Anthrone | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Octahedral | chemmethod.com |

Metal complexes derived from pyrazole-based Schiff bases are of significant interest in the field of catalysis. The coordination environment provided by the ligand can stabilize the metal center in various oxidation states and influence its catalytic activity. Schiff base complexes have been widely investigated for their catalytic significance in both in vivo and in vitro experiments. chemistryjournal.net The versatility of the pyrazole (B372694) scaffold allows for fine-tuning of the electronic and steric properties of the resulting metal complex, which is crucial for designing efficient catalysts for specific organic transformations. While detailed catalytic studies specifically involving 3-methyl-1-phenyl-1H-pyrazol-5-amine derived complexes are an emerging area, the broader class of pyrazole-containing Schiff base complexes has shown promise in various catalytic applications. chemistryjournal.net

Role in Supramolecular Chemistry and Self-Assembled Systems

The structure of 3-methyl-1-phenyl-1H-pyrazol-5-amine is rich in functionalities that can participate in non-covalent interactions, which are the foundation of supramolecular chemistry and crystal engineering. The amino group and the pyrazole ring nitrogens are excellent hydrogen bond donors and acceptors.

The presence of both hydrogen bond donor (-NH₂) and acceptor (pyrazole ring nitrogens) sites allows molecules of 3-methyl-1-phenyl-1H-pyrazol-5-amine and its derivatives to form extensive hydrogen bonding networks. Crystal structure analyses of related compounds consistently reveal the formation of robust intermolecular bonds that dictate the packing in the solid state.

For example, the crystal structure of 2-[(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methyl]malononitrile shows that molecules are linked via intermolecular N—H⋯N hydrogen bonds. nih.gov Similarly, in (±)-3-(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one, molecules are linked by a combination of N—H⋯N, N—H⋯O, and C—H⋯O interactions, which generate sheet-like structures. researchgate.net Studies on analogous aminophenyl-pyrazoles have demonstrated that the amino substituent can facilitate the formation of 2D networks of hydrogen bonds. nih.gov These interactions are crucial for understanding molecular recognition and designing self-assembling systems.

Table 2: Hydrogen Bonding Interactions in Derivatives of 3-methyl-1-phenyl-1H-pyrazol-5-amine

| Derivative | Interacting Groups | Resulting Supramolecular Structure | Reference |

|---|---|---|---|

| 2-[(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methyl]malononitrile | Amino group (N-H) and Pyrazole/Nitrile Nitrogens (N) | Molecular chains via N—H⋯N bonds | nih.gov |

| (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one | Amino group (N-H) and Pyrazole/Carbonyl groups (N, O) | Sheets via N—H⋯N and N—H⋯O bonds | researchgate.net |

Crystal engineering aims to design and synthesize solid-state structures with desired properties based on an understanding of intermolecular interactions. The pyrazole moiety is considered a versatile synthon for crystal engineering due to the distinct nature of its two adjacent nitrogen atoms, which allows for various hydrogen-bonding topologies like dimers and polymeric chains (catemers). nih.gov

The predictable hydrogen-bonding patterns of 3-methyl-1-phenyl-1H-pyrazol-5-amine make it an attractive candidate for co-crystallization studies. By combining it with other molecules (co-formers) that have complementary hydrogen-bonding sites, it is possible to create new crystalline solids (co-crystals) with tailored architectures and physical properties, such as solubility or stability. The formation of sheet-like structures through multiple hydrogen bond types in its derivatives highlights its potential for creating controlled, higher-dimensional supramolecular architectures. researchgate.netnih.gov

Precursors for Advanced Materials Science

Beyond its use in coordination and supramolecular chemistry, 3-methyl-1-phenyl-1H-pyrazol-5-amine is a key intermediate in the synthesis of more complex heterocyclic systems and functional materials. guidechem.comscientificlabs.co.uk Its reactivity allows it to be incorporated into larger molecular frameworks, imparting specific properties to the final material.

The compound is extensively used as a synthon for constructing a wide variety of fused pyrazoloazines, such as pyrazolo[3,4-b]pyridines. sigmaaldrich.combeilstein-journals.orgnih.gov These fused heterocyclic systems are of significant interest due to their unique electronic and photophysical properties. For instance, some fused and pendant pyrazole compounds synthesized from 5-amino-3-methyl-1-phenylpyrazole have been evaluated as fluorescent brightening agents. sigmaaldrich.com The reaction of the aminopyrazole with α,β-unsaturated ketones or β-diketones provides a common and effective route to these fused ring systems. beilstein-journals.orgnih.gov The resulting pyrazolo[3,4-b]pyridine derivatives can serve as scaffolds for organic light-emitting diodes (OLEDs), sensors, or photochromic materials. researchgate.net

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| 3-methyl-1-phenyl-1H-pyrazol-5-amine |

| 5-amino-3-methyl-1-phenylpyrazole |

| 5-nitrosalicyldehyde |

| 3-amino-1-phenyl-2-pyrazoline-5-one |

| Anthrone |

| 2-[(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methyl]malononitrile |

| (±)-3-(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one |

Components in Organic Light-Emitting Diodes (OLEDs) and Organic Semiconductor Research

The pyrazole framework, particularly the phenylpyrazole moiety, is a subject of interest in the field of organic electronics due to its electronic properties and stability. Derivatives of this core structure are utilized in the development of materials for Organic Light-Emitting Diodes (OLEDs) and other organic semiconductor devices, primarily serving as ligands in emissive materials or as foundational units in charge-transporting layers.

Research has demonstrated the use of phenylpyrazole derivatives as cyclometalated ligands in iridium(III) complexes, which are highly efficient phosphorescent emitters in OLEDs. researchgate.net The electronic characteristics of the phenylpyrazole ligand can be systematically modified to tune the emission color of the resulting iridium complex across the visible spectrum, from blue to yellow. researchgate.net This tunability is crucial for creating full-color displays and white lighting applications. The rigid structure of these complexes helps in achieving high photoluminescence quantum yields, a key parameter for efficient light emission. researchgate.net

Furthermore, the structural motif of phenylpyrazole has been incorporated into more complex molecular architectures for use as hole-transporting materials (HTMs) in organic semiconductor devices like perovskite solar cells. nih.govresearchgate.net For instance, HTMs designed with an asymmetric spiro-phenylpyrazole/fluorene core have been synthesized and investigated. nih.gov These materials exhibit favorable electrochemical properties and hole conductivities. The design principle involves combining the hole-transporting properties of moieties like spirobifluorene with the electronically versatile phenylpyrazole fragment. nih.gov Devices incorporating these novel HTMs have shown power conversion efficiencies comparable to those using standard materials, demonstrating the viability of the phenylpyrazole scaffold in designing effective charge carriers. nih.govresearchgate.net While pyrazoline-based materials are also noted for their blue-emitting and hole-transporting properties, the pyrazole core offers distinct electronic features for material design. researchgate.net

Incorporation into Polymer Chemistry for Functional Coatings and Resins

In polymer and materials chemistry, pyrazole derivatives are valuable for creating functional surfaces, particularly in the domain of protective coatings. While direct polymerization of 3-methyl-1-phenyl-1H-pyrazol-5-amine is not widely documented, its derivatives have been extensively studied as highly effective corrosion inhibitors for metals, a critical function for advanced coatings and resins. acs.orgresearchgate.netbohrium.com

The utility of pyrazole derivatives in functional coatings stems from their ability to adsorb onto a metal surface, forming a protective barrier that mitigates corrosion. ku.ac.ae This adsorption is facilitated by the presence of nitrogen heteroatoms and delocalized π-electrons in the pyrazole ring, which can interact with the vacant d-orbitals of metal atoms like iron. ku.ac.ae This interaction, which involves both physisorption and chemisorption, creates a stable, hydrophobic film on the metal surface, preventing contact with corrosive agents in acidic environments. acs.orgku.ac.ae

Studies have shown that pyrazole compounds, including 3-methyl-1H-pyrazol-5-amine (MPA), can achieve high inhibition efficiencies. For mild steel in a 1 M H₂SO₄ solution, MPA demonstrated an inhibition efficiency of 92.28% at a concentration of 0.8 mg/L. acs.org The presence of functional groups such as -NH₂ enhances the adsorption characteristics and protective capabilities of the molecule. acs.org The formation of this protective layer enhances the surface's hydrophobicity, providing a robust barrier against moisture. acs.org This makes pyrazole derivatives potent additives for formulating advanced anti-corrosion paints, primers, and resins for industrial applications.

Design Principles for Sensing Platforms and Chemosensors

The pyrazole scaffold is a cornerstone in the rational design of chemosensors for the detection of various analytes, especially metal ions. ku.ac.ae Its derivatives are widely used to create sensitive and selective colorimetric and fluorescent probes. researchgate.netbohrium.com The design of these sensing platforms is based on several key principles that leverage the structural and electronic features of the pyrazole ring.

A primary design principle involves a receptor-fluorophore (or chromophore) model. In this setup, the pyrazole moiety can act as the signaling unit (the fluorophore) or as part of the analyte-binding unit (the receptor). ku.ac.ae The core design integrates two essential components:

A Recognition Site (Receptor): This is a part of the molecule specifically designed to bind selectively with a target analyte, such as a metal cation. This is often achieved by incorporating chelating groups with donor atoms (like nitrogen or oxygen) positioned to form stable complexes with the ion. researchgate.netku.ac.ae

A Signaling Unit (Fluorophore/Chromophore): This unit produces a measurable optical signal (a change in color or fluorescence intensity) upon the binding event at the recognition site. The pyrazole ring itself, with its aromatic system, often serves as the core of the signaling unit. ku.ac.ae

The signaling mechanism is another critical design aspect. For fluorescent sensors, common mechanisms include Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Förster Resonance Energy Transfer (FRET). In a typical "turn-on" sensor operating via the PET mechanism, the fluorescence of the pyrazole-based fluorophore is initially quenched by a nearby electron-rich receptor. Upon binding a metal ion, the receptor's electron-donating ability is suppressed, which blocks the PET process and "turns on" the fluorescence. researchgate.net

The synthetic versatility of pyrazoles allows for fine-tuning of the sensor's properties. By attaching different functional groups to the pyrazole ring, researchers can modulate the sensor's selectivity for different ions, its sensitivity (limit of detection), and its photophysical properties, such as absorption and emission wavelengths. bohrium.comku.ac.aeresearchgate.net This adaptability has led to the development of pyrazole-based sensors for a wide range of metal ions, including Cu²⁺, Zn²⁺, Fe³⁺, and Al³⁺. researchgate.netku.ac.ae

Future Research Directions and Unexplored Avenues for 3 Methyl 1 Phenyl 1h Pyrazol 5 Amine Hydrochloride

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives has traditionally relied on well-established methods. However, the growing emphasis on green chemistry necessitates the development of more environmentally benign and efficient synthetic routes. Future research in this area should focus on several key aspects:

Catalyst-Free and Solvent-Free Reactions: Inspired by green protocols developed for other novel pyrazole derivatives, research could explore one-pot, multi-component reactions that proceed without the need for catalysts and in the absence of harmful organic solvents. researchgate.net Such approaches would not only reduce the environmental impact but also simplify purification processes and potentially lower production costs.

Novel Catalytic Systems: The use of innovative catalytic systems, such as ternary nanocatalysts (e.g., TiO2/RuO2/CuO) and metal-organic frameworks (MOFs), has shown promise in the synthesis of various heterocyclic compounds. researchgate.netresearchgate.net Investigating the applicability of these catalysts to the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-amine hydrochloride could lead to higher yields, shorter reaction times, and increased selectivity. researchgate.net

Electrochemical Synthesis: Green electrochemical methods are emerging as a powerful tool for organic synthesis. Exploring the electrochemical synthesis of the precursor, 3-methyl-1-phenyl-1H-pyrazol-5-amine, could offer a sustainable alternative to traditional chemical methods, potentially operating at room temperature and atmospheric pressure. researchgate.net

Table 1: Potential Sustainable Synthetic Approaches

| Methodology | Potential Advantages | Key Research Focus |